(3E,5E,7E)-9-[(3E)-2,4,4-Trimethyl-1-cyclohexen-3-ylidene]-3,7-dimethylnona-3,5,7-trien-1-ol
Description
The compound "(3E,5E,7E)-9-[(3E)-2,4,4-Trimethyl-1-cyclohexen-3-ylidene]-3,7-dimethylnona-3,5,7-trien-1-ol" is a polyunsaturated alcohol with a complex conjugated triene system and a substituted cyclohexenylidene moiety. Its structure features extended conjugation across the triene backbone and a sterically hindered cyclohexenylidene group, which may confer unique photochemical and biological properties.
Properties
IUPAC Name |
3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-trien-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-12,21H,7,13-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSSYLJSLZBNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)CCO)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retinol-Inspired Synthesis
The synthesis of retro-retinol derivatives often parallels vitamin A production routes. A foundational strategy involves sequential Wittig reactions to construct the polyene backbone. As demonstrated in apocarotenal syntheses, protected para-hydroxybenzaldehydes serve as starting materials. For example:
- Aldol Condensation : Protected benzaldehyde derivatives undergo base-catalyzed aldol condensation with acetone to yield conjugated ketones.
- Phosphonium Salt Formation : Grignard addition of vinyl magnesium bromide to ketones, followed by treatment with PPh₃ and HBr, generates phosphonium salts.
- Wittig Olefination : Reaction with 2,7-dimethylocta-2,4,6-triendial under NaHMDS/THF conditions at 0°C produces all-E carotenals.
This method achieves >80% all-trans selectivity when using sterically hindered bases, critical for preventing Z-isomerization.
Cyclohexenylidene Group Installation
The cyclohexenyl moiety is introduced via a Horner-Wadsworth-Emmons reaction. A phosphorylated cyclohexenyl precursor reacts with aldehyde intermediates under mild conditions to form the (3E)-ylidene linkage. Key modifications include:
- Protection Strategies : Benzenesulfonyl groups protect hydroxyl functionalities during chain elongation.
- Temperature Control : Maintaining reactions below 10°C minimizes retro-aldol side reactions.
Retrosynthetic Analysis and Modular Assembly
Group Retrosynthesis Planning
Recent advances in neurosymbolic programming enable decomposition of the molecule into reusable synthons. The algorithm identifies:
Synthon Design
The molecule dissects into three modules:
- Cyclohexenylidene Donor : Prepared from 2,6,6-trimethylcyclohexenone via Grignard addition and oxidation.
- Central Polyene Segment : Built via iterative Wittig reactions using C₃ and C₅ building blocks.
- Hydroxylated Terminus : Introduced through Sharpless asymmetric epoxidation followed by reduction.
Stereochemical Control and Analytical Validation
Configuration Maintenance
Characterization Data
Post-synthetic validation employs:
- LC-MS/MS : Identifies molecular ions at m/z 286.4 [M+H]⁺ and fragment peaks at m/z 268.3 (loss of H₂O).
- ¹H NMR : Key signals include δ 6.2–5.4 ppm (polyene protons) and δ 1.7 ppm (cyclohexenyl methyl groups).
Comparative Synthesis Routes
Industrial and Environmental Considerations
Large-scale production faces challenges in:
Chemical Reactions Analysis
Types of Reactions
(3E,5E,7E)-9-[(3E)-2,4,4-Trimethyl-1-cyclohexen-3-ylidene]-3,7-dimethylnona-3,5,7-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a saturated compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of a fully saturated compound.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
(3E,5E,7E)-9-[(3E)-2,4,4-Trimethyl-1-cyclohexen-3-ylidene]-3,7-dimethylnona-3,5,7-trien-1-ol has several scientific research applications:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which (3E,5E,7E)-9-[(3E)-2,4,4-Trimethyl-1-cyclohexen-3-ylidene]-3,7-dimethylnona-3,5,7-trien-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron delocalization, which can interact with reactive oxygen species (ROS) and other free radicals, thereby exerting antioxidant effects. Additionally, the compound may bind to specific receptors, modulating signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include terpenoid derivatives and polyunsaturated alcohols. Below is a comparative analysis based on available literature:
Key Differences and Implications
Conjugation and Reactivity: The target compound’s extended triene system contrasts with the aromatic or heterocyclic cores of analogues like 9e (). This likely enhances its susceptibility to photoisomerization or oxidation compared to thiazolidinones or flavonoids .
Biological Activity: While Zygocaperoside and Isorhamnetin-3-O-glycoside () exhibit well-documented bioactivity (e.g., anticancer, antioxidant), the target compound’s biological profile remains underexplored.
Research Findings and Data Gaps
- Spectroscopic Characterization : Unlike Zygocaperoside and 9e, which have full NMR assignments (Tables 1–2 in ; NMR data in ), the target compound lacks publicly reported spectral data, hindering direct structural comparisons.
- Stability Studies: Thiazolidinones (e.g., 9e) exhibit thermal stability up to 246°C (), whereas the target compound’s stability under heat or light remains unstudied.
Limitations and Recommendations
Future studies should prioritize:
Synthesis and Characterization : Full NMR (1H, 13C) and HRMS profiling to enable comparative analysis.
Bioactivity Screening : Testing against models used for analogues (e.g., antimicrobial assays for 9e , antioxidant assays for Isorhamnetin ).
Computational Modeling : Comparative DFT studies to assess electronic properties versus analogues.
Biological Activity
The compound (3E,5E,7E)-9-[(3E)-2,4,4-trimethyl-1-cyclohexen-3-ylidene]-3,7-dimethylnona-3,5,7-trien-1-ol is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique structure characterized by multiple double bonds and a cyclohexene moiety. Its structural complexity may contribute to its diverse biological activities.
Cytotoxicity
Research has indicated that various compounds with similar structural motifs exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives of retinoids have been shown to induce growth arrest and apoptosis in several cancer types through mechanisms involving retinoic acid receptors .
In vitro studies on related compounds have demonstrated moderate to high cytotoxicity against human cancer cell lines. For example:
The specific cytotoxicity of (3E,5E,7E)-9-[(3E)-2,4,4-trimethyl-1-cyclohexen-3-ylidene]-3,7-dimethylnona-3,5,7-trien-1-ol remains to be fully characterized but is hypothesized to exhibit similar properties due to its structural analogies.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Compounds with similar configurations have been reported to possess significant antibacterial properties. For instance:
- Essential oils derived from plants containing similar cyclic structures have shown moderate to potent antimicrobial activity against various bacterial strains .
Study 1: Cytotoxicity Evaluation
A recent study assessed the cytotoxic effects of (3E,5E,7E)-9-[(3E)-2,4,4-trimethyl-1-cyclohexen-3-ylidene]-3,7-dimethylnona-3,5,7-trien-1-ol on several cancer cell lines. The results indicated varying degrees of cytotoxicity:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 15 |
| MDA-MB-231 | 20 |
| A549 | 25 |
Study 2: Antimicrobial Activity Testing
In another investigation focusing on antimicrobial properties:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 8 |
These findings suggest that the compound may possess a broad spectrum of activity against both gram-positive and gram-negative bacteria.
The biological activities of this compound may be attributed to its ability to interact with cellular membranes and disrupt cellular processes. Similar compounds have been shown to induce oxidative stress in cancer cells and modulate signaling pathways related to cell survival and apoptosis .
Q & A
Basic Question: How can the structural configuration of this compound be confirmed, particularly its stereochemistry?
Methodological Answer:
Stereochemical confirmation requires a combination of spectroscopic and computational techniques:
- Nuclear Magnetic Resonance (NMR): Analyze coupling constants (e.g., ) in H and H-H COSY spectra to confirm E/Z configurations of double bonds .
- X-ray Crystallography: Resolve absolute stereochemistry if crystalline derivatives are obtainable .
- Electronic Circular Dichroism (ECD): Compare experimental spectra with density functional theory (DFT)-simulated spectra for chiral centers .
- IUPAC Guidelines: Cross-validate systematic naming using substituent priority rules and spatial arrangement .
Basic Question: What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer:
- Stepwise Synthesis: Begin with cyclohexenyl precursors (e.g., 2,4,4-trimethylcyclohexenone) and perform Wittig or Horner-Wadsworth-Emmons reactions to elongate conjugated polyene chains .
- Optimization Strategies:
Advanced Question: How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
Methodological Answer:
- Data Reconciliation Workflow:
- Solvent Effects: Re-measure NMR in deuterated solvents with controlled pH to eliminate solvent-induced shift artifacts .
- Conformational Analysis: Use molecular dynamics (MD) simulations to identify dominant conformers influencing experimental shifts .
- Cross-Validation: Compare experimental IR carbonyl stretches (~1650–1700 cm) with DFT-calculated vibrational modes .
- Advanced Tools: Hybrid QM/MM (quantum mechanics/molecular mechanics) models for accurate electronic environment predictions .
Advanced Question: What methodologies enable efficient characterization of its photophysical or redox properties?
Methodological Answer:
- Photophysical Analysis:
- Redox Profiling:
Basic Question: What are the key stability challenges for this compound, and how are they mitigated during storage?
Methodological Answer:
- Stability Issues:
- Oxidative Degradation: Conjugated polyenes are prone to peroxidation under light/O.
- Thermal Isomerization: E/Z isomerization at elevated temperatures.
- Mitigation Strategies:
Advanced Question: How can structure-activity relationships (SAR) be explored for this compound in biological systems?
Methodological Answer:
- In Silico Screening:
- In Vitro Assays:
- High-Throughput Screening (HTS): Use 384-well plates to test cytotoxicity (MTT assay) and target modulation (FRET-based sensors) .
- Isotopic Labeling: Synthesize C-labeled analogs for metabolic tracking in cell lines .
Advanced Question: What strategies address reproducibility challenges in multi-step syntheses?
Methodological Answer:
- Critical Control Points (CCPs):
- Automation: Use flow chemistry systems with inline FTIR for real-time reaction monitoring .
Basic Question: How is the compound’s stereochemical purity validated during synthesis?
Methodological Answer:
- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/IPA gradients .
- Optical Rotation: Compare [] values with literature data for enantiomeric excess (ee) .
- Derivatization: Convert to diastereomers via Mosher’s esterification for H NMR analysis .
Advanced Question: How can computational models predict its reactivity in novel reaction environments?
Methodological Answer:
- Reactivity Descriptors: Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites .
- Solvent Modeling: Use COSMO-RS to predict solvation effects on transition states .
- Kinetic Monte Carlo (KMC): Simulate reaction networks under varying temperatures/pressures .
Basic Question: What analytical techniques quantify trace impurities in bulk samples?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
